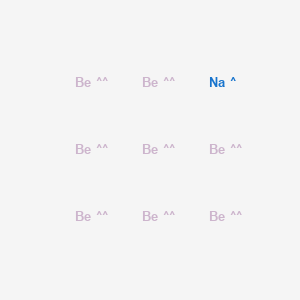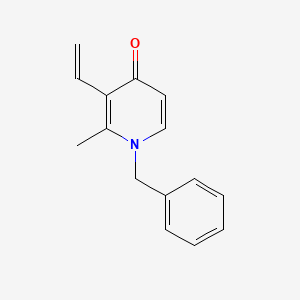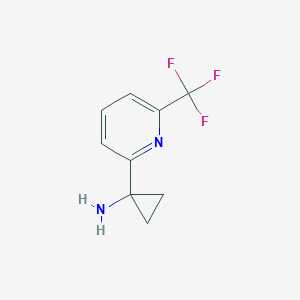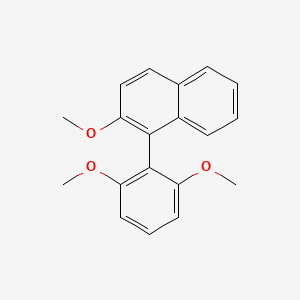
2-Chloro-8-ethyl-3-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Chloro-8-ethyl-3-phenylquinoline, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method is the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems to enhance yield and selectivity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to make the process more environmentally friendly and efficient .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-8-ethyl-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Halogen atoms like chlorine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Chloro-8-ethyl-3-phenylquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-8-ethyl-3-phenylquinoline involves its interaction with various molecular targets. In medicinal applications, quinoline derivatives often target enzymes like DNA gyrase and topoisomerase IV, inhibiting their function and leading to cell death . This mechanism is particularly effective in antibacterial and anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Ciprofloxacin: An antibiotic that targets bacterial DNA gyrase.
Primaquine: Another antimalarial drug with a quinoline core.
Uniqueness
2-Chloro-8-ethyl-3-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and ethyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
1031928-24-1 |
|---|---|
Fórmula molecular |
C17H14ClN |
Peso molecular |
267.8 g/mol |
Nombre IUPAC |
2-chloro-8-ethyl-3-phenylquinoline |
InChI |
InChI=1S/C17H14ClN/c1-2-12-9-6-10-14-11-15(17(18)19-16(12)14)13-7-4-3-5-8-13/h3-11H,2H2,1H3 |
Clave InChI |
BYGUFNMKARNEFZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC2=CC(=C(N=C21)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B12627816.png)
![(2Z)-3-(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B12627821.png)
![Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12627824.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B12627830.png)



![5-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;hydrochloride](/img/structure/B12627841.png)
![[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] propanoate](/img/structure/B12627844.png)



